6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is a synthetic compound with the molecular formula C16H19N3O3 and a molecular weight of 301.346 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
The synthesis of 6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the ethoxy and methoxyphenethyl groups. Common synthetic routes include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenethyl Group: This can be done through nucleophilic substitution reactions using 2-methoxyphenethylamine and suitable leaving groups.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for research in neurodegenerative diseases and inflammatory conditions.
Medicine: Due to its pharmacological activities, it is explored for potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, it may interact with nuclear factor κB and other signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong 5-lipoxygenase inhibitory activity.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and high selectivity for 5-HT1A receptors.
Properties
IUPAC Name |
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-15-10-13(18-11-19-15)16(20)17-9-8-12-6-4-5-7-14(12)21-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHFDVWOGPJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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